2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2/c1-9(8-10)2-5-12(6-3-9)7-4-11/h2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBTYPYILWRFEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCN)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
From Piperidin-2-one Derivatives via Imine Intermediates
One classical approach involves starting from N-(diethoxymethyl)piperidin-2-one, which undergoes Claisen condensation with ethyl trifluoroacetate to introduce trifluoromethyl groups. Subsequent acidic deprotection yields fluorinated acyl lactams, which upon further treatment (acidic hydrolysis, base adjustment) form hemiaminal intermediates. These intermediates are then converted to imines, which serve as versatile precursors for fluoromethylated piperidine derivatives through reduction, alkylation, or phosphorylation reactions.
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- Claisen condensation with ethyl trifluoroacetate.
- Acidic deprotection (e.g., HCl reflux).
- Formation of hemiaminal and imine intermediates.
- Subsequent functionalization to introduce fluoromethyl groups.
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- Allows for stereochemical control.
- Provides access to diverse fluorinated piperidine derivatives.
References: This method is detailed in a 2017 study on substituted trifluoromethyl piperidinic derivatives.
From α-Trifluoroaminodiene Precursors
Another synthetic route employs α-trifluoroaminodienes synthesized through multi-step sequences involving imine formation, silylation, allylation, and protection/deprotection steps. The diene intermediates undergo catalytic transformations (e.g., Grubbs catalyst-mediated ring-closing metathesis) to form unsaturated piperidines, which are then hydrogenated and treated with acids to yield fluoromethylated piperidine hydrochlorides.
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- Synthesis of α-trifluoroaminodienes from hemiacetals and imines.
- Ring-closing metathesis catalyzed by Grubbs catalyst.
- Hydrogenation and acid treatment to yield the target amine salt.
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- High yields (e.g., 91% for unsaturated piperidine intermediate).
- Efficient formation of fluoromethylated piperidine hydrochlorides.
References: Detailed in the same 2017 publication on trifluoromethyl piperidinic derivatives.
Organocatalytic Stereospecific Isomerization and Reduction
A more recent and stereoselective method involves the organocatalytic isomerization of chiral allylic amines followed by diastereoselective reduction of chiral imine/enamine intermediates. This method yields α,γ-chiral trifluoromethylated aliphatic amines with excellent yields and high stereoselectivity.
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- Base-catalyzed stereospecific isomerization of α-chiral allylic amines.
- One-pot diastereoselective reduction using reducing agents such as DIBAL-H at low temperatures.
- Isolation of chiral fluoromethylated amines with controlled stereochemistry.
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- Use of toluene as solvent at 60 °C.
- Reducing agent choice critical for diastereoselectivity (e.g., DIBAL-H at −90 °C gives 75% yield with good selectivity).
- Gram-scale synthesis demonstrated.
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- High stereochemical control.
- Broad substrate scope.
- Scalable synthesis.
References: Reported in a 2022 study on α,γ-chiral trifluoromethylated amines.
General Synthetic Considerations and Reaction Conditions
Protecting Groups: Active functional groups such as amino, hydroxyl, or carboxyl groups may require protection (e.g., benzyl, tert-butyl, Boc) during multi-step synthesis to prevent side reactions. Deprotection is performed after key transformations.
Solvents and Atmosphere: Reactions are typically carried out in inert solvents such as toluene, dichloromethane, acetonitrile, or tetrahydrofuran under inert atmosphere (nitrogen, argon) to avoid oxidation or moisture interference.
Purification: Silica gel column chromatography is commonly used for purification of intermediates and final products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Intermediates | Reaction Conditions | Yield & Selectivity | Advantages |
|---|---|---|---|---|---|
| Imine-based synthesis | N-(diethoxymethyl)piperidin-2-one | Acyl lactam, hemiaminal, imine | Claisen condensation, acidic hydrolysis, reductive amination | Moderate to high yields; stereocontrol possible | Versatile, allows diverse substitutions |
| Diene-based synthesis | α-Trifluoroaminodiene | Unsaturated piperidine | Ring-closing metathesis (Grubbs catalyst), hydrogenation, acid treatment | High yields (up to 91%) | Efficient, scalable, high purity |
| Organocatalytic isomerization & reduction | α-Chiral allylic amines | Chiral imine/enamine | Base catalysis, DIBAL-H reduction at −90 °C | Good yields (~75%), high diastereoselectivity | Excellent stereocontrol, gram-scale synthesis |
Detailed Research Findings
The imine-based method is well-established for introducing trifluoromethyl groups and allows subsequent modifications to the piperidine ring and side chains.
The diene-based approach provides a high-yield route to fluoromethylated piperidine hydrochlorides, with efficient catalytic steps and straightforward hydrogenation.
The organocatalytic method offers a modern, stereospecific synthesis of fluoromethylated amines with excellent chirality transfer, demonstrated by X-ray crystallography of derivatives.
Protecting group strategies and inert atmosphere techniques are critical for successful multi-step syntheses, as highlighted in patent literature describing related fluorinated piperidine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Therapeutic Applications
1. Neurological Research
The compound has been studied for its potential role in neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that compounds with similar structures can exhibit neuroprotective effects and may be useful in treating conditions such as depression or anxiety disorders .
2. Antidepressant Properties
Preliminary studies have shown that derivatives of piperidine can influence serotonin and norepinephrine levels in the brain. This suggests that 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine might have antidepressant-like effects, making it a candidate for further investigation in pharmacological studies targeting mood disorders .
3. Pain Management
The analgesic potential of piperidine derivatives has been explored, indicating that this compound could also be beneficial in pain management therapies. Its ability to modulate pain pathways may provide new avenues for treating chronic pain conditions without the side effects commonly associated with opioids .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity towards these receptors, modulating their activity and resulting in various pharmacological effects .
Comparison with Similar Compounds
Key Features :
- Physicochemical Properties: Fluorination enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
Comparison with Structurally Similar Compounds
The compound is compared to piperidine/piperazine derivatives with ethanamine or related side chains. Structural variations influence pharmacological activity, solubility, and bioavailability.
Substituent Analysis on Piperidine/Piperazine Rings
Implications :
- Fluorinated Groups : Fluoromethyl (in the target compound) vs. trifluoromethoxy () or fluorophenyl () substituents alter electronic and steric properties, affecting target binding .
- Methyl vs. Aromatic Groups : Methyl on piperidine (target) vs. methylpiperazine () or phenyl () modifies conformational flexibility and solubility.
Pharmacological Activity Trends
- Target Compound : Likely interacts with aminergic receptors (e.g., serotonin, dopamine) due to the ethanamine moiety, similar to 2C-T derivatives ().
- Avapritinib () : Though structurally distinct, its fluorophenyl group demonstrates how fluorination improves kinase (KIT/PDGFRα) inhibition.
- Selumetinib () : A benzimidazole MEK inhibitor with piperazine; highlights the role of nitrogen heterocycles in kinase targeting.
Activity Prediction: The target compound’s fluoromethyl group may enhance CNS penetration compared to non-fluorinated analogs like 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine (), which has lower lipophilicity.
Biological Activity
2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique fluoromethyl and piperidine moieties, is being investigated for various therapeutic applications, including its role as a neurotransmitter modulator.
- Molecular Formula : C13H20FN3
- Molecular Weight : 237.32 g/mol
- CAS Number : 876715-91-2
Biological Activity
The biological activity of this compound can be summarized as follows:
Neurotransmitter Modulation
Research indicates that compounds with piperidine structures can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This compound is hypothesized to exhibit selective binding affinity to these receptors, potentially influencing mood and cognitive functions.
Case Studies and Research Findings
- Serotonin Receptor Interaction :
- Dopaminergic Activity :
- Analgesic Effects :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 2-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-amine, and how do reaction conditions influence yield?
The synthesis typically involves piperidine derivatives as starting materials. A common approach includes:
- Step 1: Alkylation of 4-methylpiperidine with fluoromethylating agents (e.g., fluoromethyl halides) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluoromethyl group .
- Step 2: Reaction with 2-chloroethylamine or similar electrophiles to form the ethanamine sidechain. Solvent choice (e.g., ethanol vs. dichloromethane) and temperature (40–60°C) critically affect reaction efficiency and purity .
- Optimization: Catalysts like Pd/C or phase-transfer agents may enhance yields by reducing side reactions (e.g., over-alkylation) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological validation involves:
- Chromatography: HPLC or GC-MS to assess purity (>95% threshold for pharmacological studies) .
- Spectroscopy: ¹H/¹³C NMR to confirm the fluoromethyl group (δ ~4.5–5.0 ppm for -CH₂F) and piperidine ring conformation .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₁₀H₂₀FN₂: calc. 194.16 g/mol) .
Q. What are the primary biological targets or applications explored for this compound?
Piperidine derivatives are often screened for:
- Neurological targets: Dopamine or serotonin receptors due to structural similarity to known ligands .
- Enzyme inhibition: Kinases or proteases, leveraging the fluoromethyl group’s electronegativity for active-site interactions .
Advanced Research Questions
Q. How does the fluoromethyl substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Lipophilicity: Fluoromethyl groups increase logP compared to methyl, enhancing blood-brain barrier permeability .
- Metabolic stability: Fluorine reduces susceptibility to oxidative metabolism (e.g., CYP450 enzymes), extending half-life .
- Comparative data: In vivo studies show a 1.5× longer t₁/₂ for the fluorinated analog vs. methyl-substituted derivatives .
Q. What experimental strategies resolve contradictions in receptor binding affinity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Mitigation approaches include:
- Standardized assays: Use radioligand binding with uniform buffer systems (e.g., Tris-HCl, pH 7.4) .
- Control compounds: Benchmark against known ligands (e.g., haloperidol for dopamine receptors) to calibrate results .
- Computational modeling: Molecular docking (e.g., AutoDock Vina) to predict binding modes and validate empirical data .
Q. How can quantitative structure-activity relationship (QSAR) models guide structural optimization?
Key parameters:
- Descriptors: Hammett σ (electron-withdrawing effect of -CH₂F), molar refractivity, and topological polar surface area .
- Case study: QSAR for piperidine derivatives correlates -CH₂F substitution with 20% higher D₂ receptor affinity vs. -CH₃ .
Methodological Recommendations
- Stability Studies: Assess photodegradation under ICH Q1B guidelines (UV light, 25°C) to establish storage conditions .
- Toxicology Screening: Use zebrafish models for rapid in vivo toxicity profiling (LC₅₀, teratogenicity) before mammalian studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
